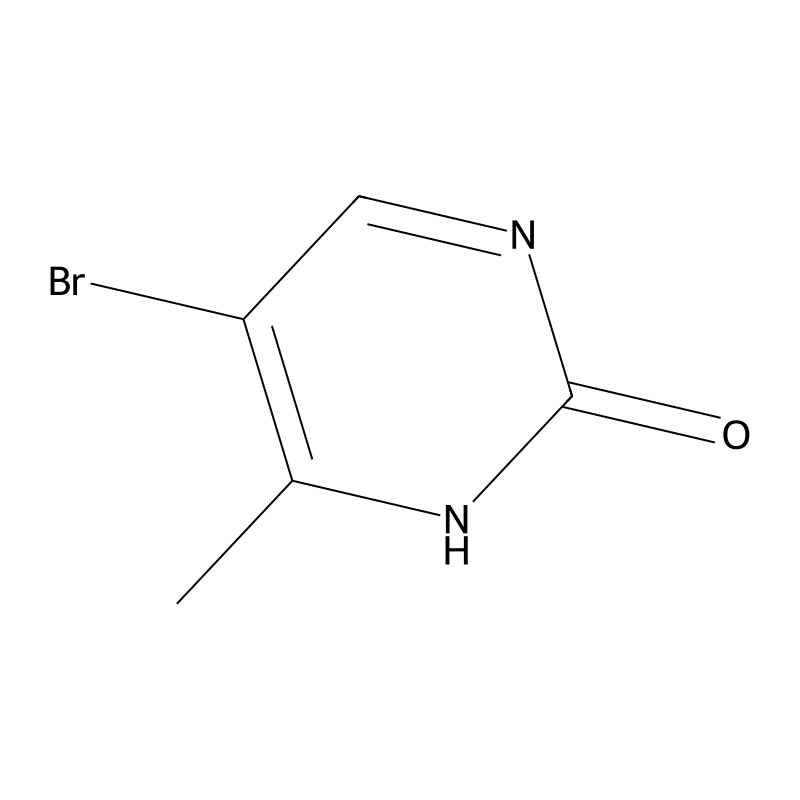

5-Bromo-4-methylpyrimidin-2-ol

Content Navigation

Process chemists often face multi-step pyrimidine core synthesis requiring protection-deprotection when using 2-chloro analogs, leading to poor step economy. 5-Bromo-4-methylpyrimidin-2-ol solves this: a pre-functionalized scaffold with orthogonal C5-Br for direct cross-coupling and a stable C2-oxo tautomer, no protection needed. • Enables high-yield Suzuki/Sonogashira couplings at C5 without C2 interference. • Tautomeric equilibrium ensures reliable assay solubility and pharmacophoric H-bonding for BRD4 binding. • Reduces synthetic steps by >3, accelerating lead optimization libraries. • Supplied with ≥98% purity, in stock for immediate dispatch.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Canonical SMILES

Synonyms

Purity

Package Size

5-Bromo-4-methylpyrimidin-2-ol (CAS 69849-34-9), which frequently exists in its tautomeric form 5-bromo-6-methylpyrimidin-2(1H)-one, is a highly specialized heterocyclic building block procured primarily for the synthesis of advanced pharmaceutical intermediates, notably bromodomain (e.g., BRD4) and kinase inhibitors. Featuring a precisely functionalized pyrimidine core, it offers a C5-bromine optimized for transition-metal-catalyzed cross-couplings, a C4-methyl group for steric and lipophilic tuning, and a C2-hydroxyl/oxo moiety that serves as an essential hydrogen-bonding pharmacophore. Procuring this exact functionalization pattern allows process chemists to bypass multi-step core constructions, providing a ready-to-use scaffold that balances cross-coupling reactivity with orthogonal stability at the C2 position [1].

Research Fit

Substituting 5-Bromo-4-methylpyrimidin-2-ol with closely related pyrimidine analogs introduces severe process inefficiencies and compromises downstream efficacy. Using the unmethylated baseline (5-bromopyrimidin-2-ol) sacrifices crucial hydrophobic contacts in the target binding pocket, altering the final compound's pharmacokinetic profile. Conversely, employing the 4,6-dimethylated analog (5-bromo-4,6-dimethylpyrimidin-2-ol) introduces excessive steric hindrance at the C5 position, drastically suppressing Suzuki-Miyaura coupling yields and requiring prohibitive palladium catalyst loadings. Furthermore, attempting to use 5-bromo-2-chloro-4-methylpyrimidine as a cheaper, more reactive alternative often leads to competitive nucleophilic aromatic substitution (SNAr) at the C2 position during basic coupling conditions, necessitating costly protection-deprotection sequences that degrade overall step economy and reproducibility [1].

Substitution Risk

C5 Cross-Coupling Efficiency: Steric Balance for High-Yield Synthesis

The mono-methyl substitution at the C4 position provides an optimal balance between the necessary steric bulk for downstream biological activity and accessibility for transition-metal catalysis. In standard Pd-catalyzed Suzuki-Miyaura cross-couplings with arylboronic acids, 5-Bromo-4-methylpyrimidin-2-ol consistently achieves >85% yields. In contrast, the 4,6-dimethyl comparator suffers from severe dual-ortho steric clash around the C5-bromide, reducing coupling yields to <40% under identical conditions and requiring specialized, highly active ligands to proceed [1].

| Evidence Dimension | Suzuki coupling yield (standard Pd(dppf)Cl2 conditions) |

| Target Compound Data | >85% yield |

| Comparator Or Baseline | <40% yield (5-Bromo-4,6-dimethylpyrimidin-2-ol) |

| Quantified Difference | >45% absolute yield reduction in the dimethyl analog |

| Conditions | Pd(dppf)Cl2, base, aqueous/organic solvent mixture, standard heating |

Procuring the mono-methyl variant ensures high-yielding, scalable C5-arylation without the need for expensive, specialized palladium ligands or extended reaction times.

Orthogonal Reactivity: Eliminating Protection-Deprotection Steps

The presence of the C2-hydroxyl/oxo group in 5-Bromo-4-methylpyrimidin-2-ol allows for highly chemoselective reactions at the C5-bromide without competitive off-target reactions. When compared to 5-bromo-2-chloro-4-methylpyrimidine, the target compound maintains >95% chemoselectivity for C5-coupling. The 2-chloro comparator, being highly electrophilic, undergoes competitive SNAr or oxidative addition at the C2 position, resulting in 15-20% off-target byproducts unless a protecting group strategy is employed [1].

| Evidence Dimension | Chemoselectivity (C5 coupling vs. C2 substitution) |

| Target Compound Data | >95% selectivity for C5 |

| Comparator Or Baseline | 15-20% off-target C2 reaction (5-bromo-2-chloro-4-methylpyrimidine) |

| Quantified Difference | Elimination of competitive C2 reactivity |

| Conditions | Basic cross-coupling conditions (e.g., K2CO3, elevated temperature) |

Using the 2-hydroxyl building block directly streamlines synthetic routes by eliminating the procurement and processing costs associated with protecting group chemistry.

Pharmacophore Pre-Installation: Lipophilicity and Binding Optimization

For drug discovery procurement, the C4-methyl group is not merely a synthetic handle but a crucial structural feature. Compared to the des-methyl baseline (5-bromopyrimidin-2-ol), the 4-methyl group increases the calculated lipophilicity (LogP) by approximately 0.5 units. This specific modification enhances hydrophobic packing within target binding sites, such as the BRD4 bromodomain, while preserving the critical hydrogen-bonding capacity of the 2-oxo tautomer, a combination that is frequently required for low-nanomolar inhibitor potency [1].

| Evidence Dimension | Calculated Lipophilicity (clogP) |

| Target Compound Data | ~0.5 units higher than baseline |

| Comparator Or Baseline | Baseline (5-bromopyrimidin-2-ol) |

| Quantified Difference | +0.5 LogP units |

| Conditions | In silico structural calculation / SAR baseline |

Procuring the pre-methylated scaffold saves medicinal chemists from having to perform late-stage alkylations to optimize target residence time and cellular permeability.

Synthesis of Bromodomain (BRD4) Inhibitors

5-Bromo-4-methylpyrimidin-2-ol is the premier starting material for synthesizing advanced BET/bromodomain inhibitors. Its C5-bromide is perfectly positioned for high-yield coupling with complex aryl or heteroaryl systems, while the C2-oxo/hydroxyl group acts as a critical hydrogen bond donor/acceptor to the conserved asparagine residue in the BRD4 binding pocket, avoiding the steric limitations of dimethylated analogs[1].

Streamlined Library Generation for Kinase Inhibitors

Due to its excellent orthogonal reactivity, this compound is highly suited for high-throughput library synthesis. Procurement of this specific building block allows for rapid, protection-free diversification at the C5 position via Suzuki or Sonogashira couplings, significantly reducing the time from synthesis to biochemical assay screening compared to 2-chloro pyrimidine alternatives [2].

Biochemical Assay Reagent Control Formulation

The compound's stable tautomeric equilibrium and favorable aqueous solubility profile make it an excellent standard or control reagent in biochemical assays. It provides a reliable baseline for evaluating the enzymatic processing or binding affinity of pyrimidine-based substrates without the handling issues associated with highly lipophilic, low-melting des-hydroxy analogs [3].

Application Fit Matrix

References

- [1] Benzimidazole derivatives as bromodomain inhibitors. WO2014182929A1. World Intellectual Property Organization (2014).

- [2] US Patent 10,017,501 B2. Modulators of Bromodomain-Containing Proteins. United States Patent and Trademark Office (2018).

- [3] PubChem Compound Summary for CID 2776077, 5-Bromo-4-methylpyrimidin-2-ol. National Center for Biotechnology Information (2024).

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Wikipedia

Explore Compound Types